2-Hydroxylmethyl--oxazole-5-boronic acid
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Overview
Description
2-Hydroxylmethyl–oxazole-5-boronic acid is a boronic acid derivative with the molecular formula C4H6BNO4 and a molecular weight of 142.91 g/mol . Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxylmethyl–oxazole-5-boronic acid typically involves the formation of boronic esters as intermediates. One common method is the reaction of oxazole derivatives with boronic acid reagents under mild conditions. The process often includes the use of protective groups to ensure selective functionalization .
Industrial Production Methods
Industrial production methods for boronic acids, including 2-Hydroxylmethyl–oxazole-5-boronic acid, often involve large-scale reactions using boron-containing reagents. These methods are designed to be efficient and cost-effective, with a focus on high yield and purity. Techniques such as acoustic dispensing technology have been employed to accelerate the synthesis and miniaturize reaction scouting .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxylmethyl–oxazole-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild, allowing for high functional group tolerance .
Major Products
The major products formed from these reactions include boronic esters, substituted oxazole derivatives, and other boron-containing compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-Hydroxylmethyl–oxazole-5-boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxylmethyl–oxazole-5-boronic acid involves its ability to form reversible covalent bonds with biological targets. This property makes it a valuable tool in medicinal chemistry for the development of enzyme inhibitors. The compound interacts with molecular targets through its boronic acid group, which can form stable complexes with diols and other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxylmethyl–oxazole-5-boronic acid include other boronic acids and their derivatives, such as:
- Phenylboronic acid
- Methylboronic acid
- Borinic acids
Uniqueness
What sets 2-Hydroxylmethyl–oxazole-5-boronic acid apart from other boronic acids is its unique structure, which includes an oxazole ring. This structure imparts specific reactivity and properties that are valuable in various applications, particularly in the synthesis of heterocyclic compounds and as a building block in medicinal chemistry .
Properties
IUPAC Name |
[2-(hydroxymethyl)-1,3-oxazol-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO4/c7-2-4-6-1-3(10-4)5(8)9/h1,7-9H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLFCNDKUYKEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(O1)CO)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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